Diethyl 4,6-dihydroxyisophthalate

Description

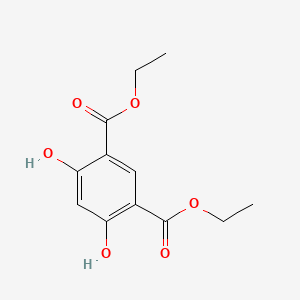

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 4,6-dihydroxybenzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O6/c1-3-17-11(15)7-5-8(12(16)18-4-2)10(14)6-9(7)13/h5-6,13-14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPPJTSRLQZGQFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1O)O)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901229901 | |

| Record name | 1,3-Diethyl 4,6-dihydroxy-1,3-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901229901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52959-29-2 | |

| Record name | 1,3-Diethyl 4,6-dihydroxy-1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52959-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Diethyl 4,6-dihydroxy-1,3-benzenedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901229901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for Diethyl 4,6 Dihydroxyisophthalate

Established Esterification Protocols

The primary and most well-established method for the synthesis of Diethyl 4,6-dihydroxyisophthalate is the direct esterification of 4,6-dihydroxyisophthalic acid. This reaction typically involves heating the diacid in the presence of excess ethanol (B145695), which serves as both a reagent and a solvent. An acid catalyst is crucial to facilitate this process.

Commonly employed acid catalysts include concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The reaction is generally carried out under reflux conditions to drive the equilibrium towards the formation of the diethyl ester. The removal of water, a byproduct of the reaction, is essential for achieving high yields. This method, while effective, often requires extended reaction times and careful control of conditions to prevent side reactions. Yields for this type of direct esterification are typically in the moderate range of 65-75%.

Another established protocol involves the use of thionyl chloride (SOCl₂). In this approach, 4,6-dihydroxyisophthalic acid is treated with thionyl chloride to form the more reactive acyl chloride intermediate. This intermediate then readily reacts with ethanol to produce the desired diethyl ester. This method can lead to higher yields, with some literature reporting yields as high as 69%, and may proceed under milder conditions compared to direct acid-catalyzed esterification. lookchem.com

| Method | Reagents | Typical Conditions | Reported Yield |

|---|---|---|---|

| Direct Acid-Catalyzed Esterification | 4,6-dihydroxyisophthalic acid, Ethanol, H₂SO₄ or PTSA | Reflux | 65-75% |

| Thionyl Chloride Method | 4,6-dihydroxyisophthalic acid, Thionyl chloride, Ethanol | 90°C, 8 hours | 69% lookchem.com |

Exploration of Novel and Green Synthesis Routes

In response to the growing demand for more sustainable chemical processes, research has focused on developing novel and green synthesis routes for this compound. A prominent example is the application of microwave-assisted synthesis.

Microwave irradiation offers a significant advantage over conventional heating methods by enabling rapid and uniform heating of the reaction mixture. This can dramatically reduce reaction times and improve energy efficiency. In the context of synthesizing this compound, microwave-assisted esterification in a sealed vessel has been shown to decrease the reaction time to under two hours, while achieving yields of up to 82%. evitachem.com This method not only accelerates the synthesis but can also lead to cleaner reactions with fewer byproducts.

| Synthesis Route | Heating Method | Reaction Time | Yield | Key Advantages |

|---|---|---|---|---|

| Conventional Esterification | Oil Bath/Heating Mantle | Several hours | ~65-75% | Well-established, simple setup |

| Microwave-Assisted Synthesis | Microwave Irradiation | < 2 hours | 82% evitachem.com | Reduced reaction time, improved energy efficiency, potentially higher yields |

Regioselective Functionalization and Derivatization Strategies

The presence of two hydroxyl groups and two ester functionalities on the aromatic ring of this compound allows for a variety of regioselective functionalization and derivatization reactions. These reactions are key to modifying the compound's properties for specific applications.

The phenolic hydroxyl groups of this compound are susceptible to alkylation. This reaction typically proceeds by first deprotonating the hydroxyl groups with a suitable base to form the more nucleophilic phenoxide ions. Subsequent reaction with an alkyl halide introduces an ether linkage. The choice of base and reaction conditions can influence the degree of alkylation.

Acylation of the hydroxyl groups can be achieved using acylating agents such as acetyl chloride or acetic anhydride, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the acid byproduct. This reaction results in the formation of ester linkages at the 4- and 6-positions of the aromatic ring. For instance, the synthesis of Diethyl 4,6-diacetamido-isophthalate, a related compound, involves the acylation of amino groups using acetyl chloride and triethylamine, a method that can be adapted for the acylation of hydroxyl groups. nih.gov

The electron-rich nature of the benzene (B151609) ring in this compound, activated by the two hydroxyl groups, makes it amenable to electrophilic aromatic substitution reactions such as halogenation. The introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using appropriate halogenating agents. The positions of substitution will be directed by the existing functional groups. The synthesis of related compounds, such as 4,6-dihydroxyisophthalaldehyde from 4,6-dibromoresorcinol dimethyl ether, demonstrates the feasibility of reactions involving halogenated precursors. rsc.org

The ester groups of this compound can be hydrolyzed back to the corresponding carboxylic acid under either acidic or basic conditions. evitachem.com Acid-catalyzed hydrolysis is the reverse of the esterification reaction, while base-catalyzed hydrolysis (saponification) proceeds via nucleophilic acyl substitution and is irreversible.

Transesterification is a process where the ethyl groups of the ester are exchanged for other alkyl groups. masterorganicchemistry.com This can be accomplished under either acidic or basic catalysis. masterorganicchemistry.com In an acid-catalyzed transesterification, the compound is treated with a different alcohol in the presence of an acid catalyst, with the new alcohol often used as the solvent to drive the equilibrium. masterorganicchemistry.com Base-catalyzed transesterification typically involves an alkoxide, such as sodium ethoxide, in the corresponding alcohol. masterorganicchemistry.com For similar compounds, refluxing with ethanol and catalytic sodium ethoxide has been shown to provide optimal selectivity. evitachem.com

Advanced Spectroscopic and Crystallographic Elucidation of Diethyl 4,6 Dihydroxyisophthalate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. Through the analysis of ¹H and ¹³C nuclei, a detailed map of the carbon-hydrogen framework can be constructed.

The ¹H and ¹³C NMR spectra of Diethyl 4,6-dihydroxyisophthalate are predicted to show distinct signals corresponding to its symmetric structure. Due to the presence of two equivalent ethyl ester groups and a symmetrically substituted benzene (B151609) ring, the number of unique signals is less than the total number of protons and carbons.

Proton (¹H) NMR: The ¹H NMR spectrum is expected to display four primary signals:

A singlet for the two phenolic hydroxyl (-OH) protons. The chemical shift of this peak can be highly variable depending on the solvent, concentration, and temperature.

A singlet for the two aromatic protons (H-2 and H-5). These protons are chemically equivalent.

A quartet for the four methylene (B1212753) (-OCH₂) protons of the two ethyl groups, resulting from coupling with the adjacent methyl protons.

A triplet for the six methyl (-CH₃) protons of the two ethyl groups, arising from coupling to the neighboring methylene protons.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum is anticipated to show six distinct signals, reflecting the molecule's symmetry:

One signal for the two equivalent carbonyl carbons (C=O) of the ester groups.

One signal for the two aromatic carbons bearing the hydroxyl groups (C-4 and C-6).

One signal for the two aromatic carbons bearing the ester groups (C-1 and C-3).

One signal for the two aromatic carbons bonded to hydrogen (C-2 and C-5).

One signal for the two equivalent methylene carbons (-OCH₂).

One signal for the two equivalent methyl carbons (-CH₃).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| A | -OH | Variable | Singlet (broad) | 2H |

| B | Ar-H | ~7.5 | Singlet | 2H |

| C | -OCH₂- | ~4.4 | Quartet | 4H |

| D | -CH₃ | ~1.4 | Triplet | 6H |

| ¹³C NMR | Assignment | Predicted Chemical Shift (δ, ppm) | ||

| 1 | C=O | ~165 | ||

| 2 | C-OH | ~158 | ||

| 3 | C-COOEt | ~115 | ||

| 4 | C-H | ~110 | ||

| 5 | -OCH₂- | ~62 | ||

| 6 | -CH₃ | ~14 |

Note: Predicted values are based on standard chemical shift ranges and data from analogous compounds. Actual experimental values may vary.

To unequivocally assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are invaluable. nih.govyoutube.comomicsonline.org

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling relationships. A key expected correlation would be between the methylene quartet and the methyl triplet of the ethyl groups, confirming their connectivity. No other cross-peaks are expected, given the isolation of the aromatic protons and the hydroxyl protons from other proton spin systems. uvic.ca

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbons. youtube.comtcd.ie For this compound, the HSQC spectrum would show cross-peaks connecting:

The aromatic proton singlet to the corresponding aromatic carbon signal.

The methylene proton quartet to the methylene carbon signal.

The methyl proton triplet to the methyl carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. youtube.com It is crucial for identifying the connectivity between different functional groups. Key HMBC correlations would include:

Correlations from the methylene protons (-OCH₂) to the carbonyl carbon (C=O) and the adjacent aromatic carbon (C-1/C-3).

Correlations from the aromatic protons (H-2/H-5) to the neighboring quaternary carbons (C-1, C-3, C-4, C-6).

Correlations from the hydroxyl protons to the attached aromatic carbons (C-4/C-6).

Together, these 2D NMR techniques provide unambiguous confirmation of the structural assembly of this compound. omicsonline.org

Vibrational and Electronic Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to show several characteristic absorption bands.

Table 2: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretching | 3500 - 3200 | Strong, Broad |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretching | 3000 - 2850 | Medium |

| Ester C=O | Stretching | ~1720 | Strong |

| Aromatic C=C | Stretching | 1600 & 1475 | Medium |

| C-O | Stretching | 1300 - 1000 | Strong |

The broad band in the high-frequency region (3500-3200 cm⁻¹) is indicative of the hydrogen-bonded phenolic hydroxyl groups. The strong, sharp peak around 1720 cm⁻¹ is a definitive feature of the ester carbonyl (C=O) group. Aromatic C=C stretching vibrations typically appear as a pair of bands in the 1600-1475 cm⁻¹ region. Strong absorptions in the fingerprint region (1300-1000 cm⁻¹) would correspond to C-O stretching vibrations of both the ester and phenol (B47542) functionalities.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. The presence of two hydroxyl groups (auxochromes) and two diethyl ester groups on the ring significantly influences its absorption profile compared to unsubstituted benzene.

The hydroxyl groups, acting as strong electron-donating groups, and the ester groups, acting as electron-withdrawing groups, are expected to cause a bathochromic shift (shift to longer wavelengths) of the primary benzene absorption bands. It is anticipated that this compound will exhibit strong absorption maxima in the UV region, likely between 250 and 300 nm, corresponding to π → π* transitions of the aromatic system. While specific experimental data is not cited, studies on similar molecules like diethyl phthalate (B1215562) show characteristic UV absorption profiles that are modified by the specific substitution pattern. researchgate.net

Mass Spectrometric Approaches for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₁₂H₁₄O₆, corresponding to a molecular weight of 254.24 g/mol . chemicalbook.com

In a typical electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) would be expected at m/z 254. The fragmentation pattern would provide valuable structural information. Key fragmentation pathways for esters often involve cleavage of the bond alpha to the carbonyl group. nist.gov For this compound, plausible fragmentation steps include:

Loss of an ethoxy radical (-•OCH₂CH₃): This would lead to a prominent ion at m/z 209.

Loss of an ethanol (B145695) molecule (-HOCH₂CH₃): This rearrangement could produce an ion at m/z 208.

Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragment ions is also a common pathway.

The presence of the phenolic hydroxyl groups can also influence fragmentation, potentially through rearrangements or characteristic cleavages of the aromatic ring system. nih.govresearchgate.net The analysis of these fragmentation patterns allows for the confirmation of the different structural units within the molecule.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z | Identity | Fragmentation Pathway |

| 254 | [M]⁺˙ | Molecular Ion |

| 209 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 208 | [M - HOCH₂CH₃]⁺˙ | Loss of ethanol |

| 181 | [M - OCH₂CH₃ - CO]⁺ | Subsequent loss of carbon monoxide |

X-ray Crystallography and Solid-State Structural Characterization

Hydrogen bonding plays a pivotal role in the molecular conformation and crystal engineering of isophthalate (B1238265) derivatives. In the case of diethyl 4,6-diacetamidoisophthalate, both intramolecular and intermolecular hydrogen bonds are observed, which are crucial in defining its solid-state structure. nih.govresearchgate.net

Intramolecular Hydrogen Bonding:

A significant feature of diethyl 4,6-diacetamidoisophthalate is the presence of two intramolecular N-H···O hydrogen bonds. nih.govresearchgate.net These bonds are formed between the amide hydrogen (the donor) and the carbonyl oxygen atom of the adjacent ethyl ester group (the acceptor). This interaction results in the formation of stable six-membered rings, denoted as S(6) motifs in graph-set notation. nih.govresearchgate.net The presence of these intramolecular hydrogen bonds imparts a degree of conformational rigidity to the molecule. nih.govresearchgate.net The stability of this conformation is preferred over a potential alternative where the hydrogen bond might form with the ethoxy oxygen. nih.govresearchgate.net

Intermolecular Hydrogen Bonding:

In the crystal lattice, molecules of diethyl 4,6-diacetamidoisophthalate are further interconnected by a series of weak C-H···O intermolecular hydrogen bonds. nih.govresearchgate.net In these interactions, the hydrogen atoms of the ethyl groups and the aromatic ring act as donors, while the oxygen atoms of the amide groups serve as acceptors. nih.gov These weaker, yet numerous, interactions are instrumental in the formation of the extended supramolecular architecture.

A detailed summary of the hydrogen bond geometry for diethyl 4,6-diacetamidoisophthalate is provided in the table below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

| N1-H1N···O2 | 0.88 | 1.92 | 2.676 | 144 | Intramolecular |

| N2-H2N···O6 | 0.81 | 1.96 | 2.656 | 143 | Intramolecular |

| C9-H9B···O3 | 0.96 | 2.54 | 3.445 | 157 | Intermolecular |

| C16-H16A···O4 | 0.96 | 2.57 | 3.485 | 160 | Intermolecular |

Data sourced from Li et al. (2011) nih.gov

The interplay of the aforementioned hydrogen bonds leads to a well-defined crystal packing and supramolecular assembly for diethyl 4,6-diacetamidoisophthalate. The molecules, already conformationally influenced by intramolecular hydrogen bonds, are linked by the intermolecular C-H···O interactions to form chains that propagate along the nih.gov crystallographic direction. nih.govresearchgate.net This arrangement demonstrates how specific and directional non-covalent interactions can be utilized to build up a larger, ordered solid-state structure from individual molecular units.

The crystallographic data for diethyl 4,6-diacetamidoisophthalate reveals a triclinic crystal system with the space group P-1. The unit cell parameters further define the repeating unit of the crystal lattice.

| Crystal Parameter | Value |

| Formula | C₁₆H₂₀N₂O₆ |

| Molecular Weight | 336.34 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.951(3) |

| b (Å) | 10.249(3) |

| c (Å) | 11.109(4) |

| α (°) | 76.70(3) |

| β (°) | 77.42(3) |

| γ (°) | 76.50(2) |

| Volume (ų) | 843.7(5) |

| Z | 2 |

Data sourced from Li et al. (2011) nih.gov

The study of such derivatives is crucial as the principles of their supramolecular assembly, driven by predictable hydrogen bonding patterns, can be harnessed for the rational design and synthesis of more complex architectures, such as macrocycles and foldamers. nih.govresearchgate.net

Applications of Diethyl 4,6 Dihydroxyisophthalate in Materials Science and Engineering

Polymer Synthesis and Engineering

The bifunctional nature of Diethyl 4,6-dihydroxyisophthalate, possessing two hydroxyl groups and two ethyl ester groups, positions it as a key monomer in the development of specialized polymers. Its incorporation into polymer chains allows for precise control over the final material's characteristics.

This compound is a valuable monomer for creating high-performance semiaromatic polyesters and copolyamides. The rigid benzene (B151609) ring of the isophthalate (B1238265) core contributes to the thermal stability and mechanical strength of the resulting polymer backbone. In polycondensation reactions, the hydroxyl groups of this compound can react with dicarboxylic acids (or their derivatives) to form polyester (B1180765) chains. Similarly, its parent compound, 4,6-dihydroxyisophthalic acid, can be used in reactions with diamines to produce polyamides. The development of copolyamides with outstanding thermal properties, such as melting points over 300°C and high degradation temperatures, showcases the potential of using specialized aromatic monomers to achieve high-performance characteristics. scispace.com The presence of functional groups on the aromatic ring, such as the hydroxyl groups in this compound, provides a route to creating polymers with enhanced properties compared to those made from simpler, non-functionalized monomers like terephthalic acid. scispace.com

The incorporation of this compound into a polymer matrix is a strategic approach to tailor material properties. The hydroxyl groups are particularly significant as they can form strong intermolecular and intramolecular hydrogen bonds. This hydrogen bonding can significantly influence the polymer's crystallinity, solubility, and thermal behavior.

Furthermore, these hydroxyl groups serve as reactive sites for post-polymerization modification, allowing for the grafting of other molecules to the polymer chain or for cross-linking reactions to create thermoset materials with enhanced durability. A related compound, diethyl 4,6-diacetamidoisophthalate, demonstrates how intramolecular hydrogen bonds in a monomer unit can be exploited to construct macrocycles and supramolecular structures with folded conformations. nih.gov This principle of using functional groups to direct polymer architecture and interaction is central to the use of this compound for creating materials with specific, pre-designed properties. nih.gov

Metal-Organic Frameworks (MOFs) and Coordination Polymer Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked together by organic molecules. The choice of the organic linker is crucial as it dictates the structure, porosity, and functionality of the resulting framework.

This compound, or more commonly its parent dicarboxylic acid form (4,6-dihydroxyisophthalic acid, H₂m-dobdc), is an excellent candidate for a ligand in the construction of MOFs and coordination polymers. nih.govcnr.it The carboxylate groups, formed after hydrolysis of the esters or by using the acid form directly, chelate to metal centers, forming the nodes of the framework. cd-bioparticles.net The rigid isophthalate backbone ensures the formation of a stable and porous three-dimensional network. berkeley.edu

The parent acid, 4,6-dihydroxyisophthalic acid, is specifically noted for its use as a monomer in synthesizing MOF materials such as the M₂(m-dobdc) series, where M can be various metals like Mg, Mn, Fe, Co, and Ni. cd-bioparticles.net The geometry of the ligand, with its two coordinating groups at positions 1 and 3 on the benzene ring, combined with the functional hydroxyl groups at positions 4 and 6, offers a platform for creating complex and functional framework topologies. researchgate.net

The use of ligands like this compound allows chemists to design and synthesize MOFs with highly tunable properties. The length and rigidity of the ligand determine the size of the pores within the material, while the functional groups lining these pores dictate the framework's chemical properties. berkeley.eduenergy.gov

The hydroxyl groups of the isophthalate ligand point into the pores of the MOF, creating a specific chemical environment. These functional groups can act as binding sites for guest molecules, enhancing the MOF's capacity for gas storage or separations. For instance, creating open metal sites (OMSs) on the metal clusters within a MOF can significantly improve CO₂ uptake and catalytic activity. researchgate.net The strategic use of functionalized ligands is a key method for engineering these OMSs. researchgate.net The ability to systematically modify ligands and metal clusters allows for the creation of MOFs with tailored pore sizes, high surface areas, and specific functionalities for applications ranging from chemical sensing to catalysis. energy.govnih.gov

| MOF / Coordination Polymer Family | Metal Node (M) | Related Ligand | Key Structural Feature / Property | Reference |

|---|---|---|---|---|

| M₂(m-dobdc) | Mg, Mn, Fe, Co, Ni | 4,6-dihydroxyisophthalic acid | Porous framework with functional hydroxyl groups lining the pores. | cd-bioparticles.net |

| DZU-6 | Co | 4,4',4''-tricarboxyltriphenylamine and 4,4'-(9,10-anthracenediyl)bis-Pyridine | Pillar-layered MOF with engineered open metal sites (OMSs) for enhanced CO₂ adsorption. | researchgate.net |

| [Zn₂L]n | Zn | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | 3D network with a 2-nodal 6-connected net topology, exhibits photocatalytic activity. | researchgate.net |

| rht-MOFs | Various | Various carboxylates | Isoreticular system allowing for systematic tuning of inorganic and organic components to study effects on gas storage. | energy.gov |

Corrosion Inhibition Studies of Related Dihydroxyisophthalate Derivatives

While studies focusing specifically on this compound are limited, research on related dihydroxybenzene and carboxylate derivatives provides strong evidence for their potential as effective corrosion inhibitors. The mechanism of inhibition typically involves the adsorption of the organic molecule onto the metal surface, forming a protective barrier against corrosive agents. semanticscholar.org

Research on dihydroxybenzene isomers, such as catechol and resorcinol, as corrosion inhibitors for aluminum alloy in alkaline media highlights the critical role of the functional groups' position. mdpi.comnih.gov These studies reveal that the inhibitor's effectiveness depends on its ability to adsorb onto the metal surface, a process influenced by factors like electron density and steric hindrance. mdpi.comnih.gov The presence of both hydroxyl and carboxylate groups in dihydroxyisophthalate derivatives is advantageous. Carboxylate groups are known to chelate with the metal surface, while hydroxyl groups can enhance adsorption and form a more robust protective layer. Studies confirm that introducing substituents like -OH onto a benzoate (B1203000) ring generally improves the corrosion inhibition performance. mdpi.com The efficiency of such inhibitors is often dependent on their concentration and the specific corrosive environment. semanticscholar.orgmdpi.com

| Inhibitor Class / Compound | Metal / Alloy | Corrosive Medium | Key Finding | Reference |

|---|---|---|---|---|

| Dihydroxybenzene Isomers (Catechol, Resorcinol) | Aluminum Alloy 5754 | Bicarbonate Buffer (pH 11) | Inhibition efficiency is highly dependent on the isomer structure and concentration. Catechol showed up to 98% efficiency. | nih.gov |

| Phenylthiosemicarbazide Derivatives | Aluminum | 2M NaOH | Efficiency ranged from 75.0% to 98.5% depending on the derivative. | mdpi.com |

| Azelaic acid dihydrazide | Mild Steel | 1 M HCl | Achieved a maximum inhibition efficiency of 93% at an optimal concentration and temperature. | semanticscholar.org |

| Alkali-metal Benzoates | Mild Steel | Water | Substituents (-OH, -NH₂, -NO₂) on the benzoate ring improve inhibition performance compared to the unsubstituted form. | mdpi.com |

Precursor Roles in Advanced Chemical Structures (e.g., rotaxanes, covalent modular structures)

This compound, and its closely related derivatives, serve as significant building blocks in the field of supramolecular chemistry and materials science for the construction of complex, advanced chemical structures. The strategic placement of hydroxyl and ester functional groups on the aromatic ring allows for the formation of specific and directional interactions, which are crucial for the programmed assembly of molecules into larger, functional architectures such as covalent modular structures and potentially as components in rotaxane synthesis.

Research into compounds structurally similar to this compound, such as diethyl 4,6-diacetamidoisophthalate, provides valuable insights into how this class of molecules can be utilized. The diacetamido derivative, in particular, has been studied for its ability to form stable intramolecular hydrogen bonds. nih.govnih.govresearchgate.net These hydrogen bonds play a vital role in pre-organizing the molecule into a specific conformation, which is a key principle in the design of foldamers and macrocycles. nih.gov

The formation of these intramolecular hydrogen bonds in diethyl 4,6-diacetamidoisophthalate has been shown to create a more stable conformation, which can then be exploited for the construction of macrocycles and supramolecular architectures with folded conformations. nih.govresearchgate.net This pre-organization is a foundational concept in creating covalent modular structures, where defined molecular units are assembled into larger, more complex systems.

While direct studies on the use of this compound in rotaxanes are not extensively documented in the provided search results, its structural features suggest potential applicability. Rotaxanes are mechanically interlocked molecules consisting of a "dumbbell-shaped" molecule threaded through a macrocycle. The hydroxyl groups of this compound could act as hydrogen-bond donors, interacting with a macrocyclic component, while the diethyl ester groups could serve as bulky "stoppers" at the ends of the dumbbell, thus preventing the macrocycle from dethreading.

The table below summarizes the research findings on a closely related compound, diethyl 4,6-diacetamidoisophthalate, highlighting its role as a precursor for advanced chemical structures.

| Research Finding | Significance for Advanced Chemical Structures |

| Formation of two intramolecular N-H···O hydrogen bonds in diethyl 4,6-diacetamidoisophthalate. nih.govnih.govresearchgate.net | These hydrogen bonds create a stable, pre-organized conformation that is crucial for the controlled synthesis of larger, well-defined structures like macrocycles and foldamers. nih.gov |

| The stable conformation is expected to be useful in constructing macrocycles and supramolecular architectures with folded conformations. nih.govresearchgate.net | This demonstrates the potential of the isophthalate core as a programmable building block for covalent modular structures. |

| Molecules are linked by weak C-H···O interactions in the crystal structure. nih.govresearchgate.net | These intermolecular forces can further guide the assembly of individual molecules into larger, ordered arrays in the solid state. |

Theoretical and Computational Investigations of Diethyl 4,6 Dihydroxyisophthalate

Quantum Chemical Modeling of Molecular Structure and Reactivity

Quantum chemical modeling, particularly through methods like Density Functional Theory (DFT), is instrumental in elucidating the electronic structure and predicting the reactivity of diethyl 4,6-dihydroxyisophthalate. These calculations can provide a detailed picture of the molecule's geometry, orbital energies, and potential reaction pathways.

Density Functional Theory (DFT) Calculations

DFT calculations are a powerful tool for investigating the structural and electronic properties of molecules. For a molecule like this compound, DFT can be employed to optimize the molecular geometry, calculate vibrational frequencies, and determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

A hypothetical DFT study on this compound would likely involve the use of a functional such as B3LYP with a basis set like 6-311G++(d,p) to accurately model the system, including the hydrogen bonding interactions. nih.gov The expected outcomes of such a study would be the optimized bond lengths, bond angles, and dihedral angles, which would define the most stable three-dimensional structure of the molecule.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-O (hydroxyl) | ~1.35 Å |

| Bond Length | O-H (hydroxyl) | ~0.97 Å |

| Bond Length | C=O (ester) | ~1.22 Å |

| Bond Length | C-O (ester) | ~1.34 Å |

| Bond Angle | C-O-H (hydroxyl) | ~108° |

| Bond Angle | O=C-O (ester) | ~124° |

| Dihedral Angle | O=C-C-C | ~0° or ~180° (indicating planarity) |

Note: These are estimated values based on general chemical knowledge and data from related structures. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape of this compound over time. By simulating the motion of atoms and molecules, MD can reveal the flexibility of the ethyl ester groups and the dynamics of the intramolecular hydrogen bonds.

For a molecule of this nature, MD simulations would likely be performed using a force field such as CHARMM or AMBER. The simulations would track the trajectory of each atom, providing insights into the stability of different conformations and the transitions between them. This is particularly important for understanding how the molecule might behave in different environments, such as in solution or in a crystal lattice.

Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters for this compound, which can then be compared with experimental data for validation.

Key spectroscopic techniques for which parameters can be computationally predicted include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. chemrxiv.org These predictions are highly sensitive to the molecular conformation.

Infrared (IR) Spectroscopy: Vibrational frequencies corresponding to different functional groups (e.g., O-H stretch, C=O stretch) can be calculated. The positions of these peaks in the IR spectrum are influenced by hydrogen bonding.

UV-Visible Spectroscopy: The electronic transitions that give rise to UV-Vis absorption can be predicted using time-dependent DFT (TD-DFT). This would provide information about the wavelengths of maximum absorption (λmax).

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| ¹H NMR | Chemical Shift (hydroxyl proton) | 9-11 ppm |

| ¹³C NMR | Chemical Shift (carbonyl carbon) | 165-170 ppm |

| IR | Vibrational Frequency (O-H stretch, H-bonded) | 3200-3400 cm⁻¹ |

| IR | Vibrational Frequency (C=O stretch) | 1680-1700 cm⁻¹ |

| UV-Vis | λmax | ~250-300 nm |

Note: These are estimated values. Actual experimental or more precise computational values may differ.

Computational Studies on Intermolecular Interactions

Beyond the study of a single molecule, computational methods can be used to investigate how this compound molecules interact with each other. This is crucial for understanding its solid-state properties, such as crystal packing and polymorphism.

Studies on similar molecules have shown that hydrogen bonds and C-H···O interactions are significant in forming the crystal structure. nih.gov For this compound, it is expected that intermolecular hydrogen bonds between the hydroxyl groups of one molecule and the ester groups of another would play a key role in the formation of supramolecular assemblies. Computational models can be used to calculate the energies of these interactions and to predict the most stable crystal packing arrangements.

Environmental Fate and Degradation Research of Diethyl 4,6 Dihydroxyisophthalate

Biodegradation Pathways and Microbial Interactions

Direct research on the biodegradation of Diethyl 4,6-dihydroxyisophthalate is limited. However, the metabolic fate of isophthalate (B1238265) and its esters has been a subject of study, providing a basis for predicting the biodegradation of this dihydroxy-substituted analog. The general pathway for the biodegradation of phthalate (B1215562) esters commences with the hydrolysis of the ester bonds to form the corresponding phthalate anion. nih.gov

In the case of this compound, it is anticipated that microbial esterases would initiate the degradation by hydrolyzing the two ethyl ester linkages to yield 4,6-dihydroxyisophthalic acid and ethanol (B145695). The resulting 4,6-dihydroxyisophthalic acid is the central intermediate in this proposed pathway.

Subsequent microbial attack on the aromatic ring is expected to proceed via dioxygenase-catalyzed reactions. For isophthalate, catabolic pathways are known to converge on the formation of protocatechuate (3,4-dihydroxybenzoic acid) before ring cleavage. nih.gov It is plausible that 4,6-dihydroxyisophthalic acid could be transformed into protocatechuate, potentially through decarboxylation and hydroxylation steps, although the specific enzymatic reactions have not been documented for this compound. Gram-positive bacteria are known to hydrolyze phthalic acid at the C3 and C4 positions to produce 3,4-dihydroxyphthalic acid, which is then decarboxylated to protocatechuate. mdpi.com

The table below outlines a hypothetical biodegradation pathway for this compound based on known metabolic routes of similar compounds.

| Step | Proposed Reaction | Enzyme Class | Intermediate/Product |

| 1 | Hydrolysis of ester linkages | Esterase | 4,6-dihydroxyisophthalic acid, Ethanol |

| 2 | Oxidative decarboxylation | Dioxygenase/Decarboxylase | Protocatechuate |

| 3 | Aromatic ring cleavage | Dioxygenase | Aliphatic dicarboxylic acids |

A variety of microorganisms, particularly from the genera Pseudomonas and Rhodococcus, have been identified as being capable of degrading phthalate esters. nih.gov It is likely that similar microbial consortia present in soil and aquatic environments would be responsible for the degradation of this compound.

Photodegradation Mechanisms

The photodegradation of organic compounds in the environment is driven by the absorption of sunlight, which can lead to direct photolysis or indirect photo-oxidation through the action of reactive oxygen species. While specific studies on the photodegradation of this compound are not available, research on other phthalate esters and hydroxylated aromatic compounds provides valuable insights.

The photodegradation of phthalate esters can be influenced by the presence of photosensitizers in the environment. In aqueous systems, the UV/TiO₂ system has been shown to be effective in degrading various phthalate esters through the generation of hydroxyl radicals. frontiersin.org These highly reactive species can attack both the aromatic ring and the alkyl side chains.

For this compound, the presence of two hydroxyl groups on the aromatic ring is expected to enhance its reactivity towards photodegradation. Hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) have been shown to undergo photoinduced hydroxylation, dehydrogenation, and isomerization. It is plausible that this compound could undergo similar transformations. The primary photodegradation mechanisms are likely to involve:

Direct Photolysis: Absorption of UV radiation leading to the cleavage of chemical bonds.

Indirect Photo-oxidation: Reaction with photochemically generated species such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and hydroperoxyl radicals (HO₂•).

The expected initial photodegradation products could include hydroxylated derivatives, quinones, and products resulting from the cleavage of the ester bond or the aromatic ring.

The following table summarizes potential photodegradation reactions for this compound.

| Mechanism | Reactant | Potential Transformation Products |

| Direct Photolysis | This compound + hν | Ring-opened products, products of ester cleavage |

| Indirect Photo-oxidation | This compound + •OH | Hydroxylated and/or quinone derivatives |

Hydrolytic Stability and Transformation

The hydrolytic stability of an ester is a key factor in its environmental persistence. The hydrolysis of esters can be catalyzed by both acids and bases. The rate of hydrolysis is influenced by factors such as pH, temperature, and the chemical structure of the ester.

For this compound, the ester linkages are susceptible to hydrolysis, which would result in the formation of 4,6-dihydroxyisophthalic acid and ethanol. The presence of hydroxyl groups on the aromatic ring may influence the rate of hydrolysis. Studies on other oligoesters have shown that the presence of additional hydroxyl functionalities can affect hydrolytic stability. researchgate.net

The hydrolysis of isophthaloyl chloride, a related compound, is rapid, with half-lives on the order of minutes at 0°C across a pH range of 4-9. nih.gov While the ester is more stable than the acid chloride, this indicates the inherent reactivity of the isophthaloyl moiety to hydrolysis. The hydrolysis of this compound is expected to be a significant transformation pathway in aqueous environments, particularly under alkaline conditions where base-catalyzed hydrolysis is more pronounced.

The primary hydrolysis products are outlined in the table below.

| Reactant | Condition | Products |

| This compound | Acid or Base Catalyzed Hydrolysis | 4,6-dihydroxyisophthalic acid, Ethanol |

The resulting 4,6-dihydroxyisophthalic acid is a more polar and water-soluble compound, which would then be more amenable to microbial degradation.

Emerging Research Frontiers and Prospective Applications of Diethyl 4,6 Dihydroxyisophthalate

Development of Sustainable Synthesis Routes

The traditional synthesis of Diethyl 4,6-dihydroxyisophthalate typically involves the esterification of 4,6-dihydroxyisophthalic acid with ethanol (B145695), often facilitated by strong mineral acids or aggressive reagents like thionyl chloride. lookchem.com While effective, these methods often raise environmental and safety concerns due to their corrosive nature and the generation of hazardous byproducts. The drive towards greener and more sustainable chemical processes is prompting researchers to explore alternative synthetic strategies.

Emerging sustainable approaches that could be applied to the synthesis of this compound include:

Solid Acid Catalysis: The use of solid acid catalysts, such as zeolites, sulfated zirconia, or functionalized resins, presents a promising green alternative to conventional liquid acids. researchgate.netoru.edugoogle.com These catalysts are non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying purification and minimizing waste. researchgate.net The esterification of isophthalic acid derivatives has been successfully demonstrated using such catalysts, suggesting a high potential for their application in the synthesis of this compound under more environmentally benign, solvent-free conditions. researchgate.net

Enzymatic Synthesis: Biocatalysis, employing enzymes like lipases, offers a highly selective and mild route for ester synthesis. researchgate.net Lipase-catalyzed esterification can be performed under neutral conditions, at ambient temperatures, and often in solvent-free systems, significantly reducing the environmental footprint of the process. The successful enzymatic synthesis of various esters, including those from polyunsaturated fatty acids and for the production of plasticizers, indicates that an enzymatic route to this compound is a viable and sustainable research direction. researchgate.net

Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), is an emerging green technique that can significantly reduce or eliminate the need for solvents. nih.govnih.gov This solvent-free approach has been successfully used for the synthesis of various organic compounds, including esters. nih.govnih.gov The application of mechanochemistry to the esterification of 4,6-dihydroxyisophthalic acid could lead to a more sustainable and efficient production method for its diethyl ester derivative.

Table 1: Comparison of Synthesis Routes for this compound

| Synthesis Route | Catalyst/Reagent | Advantages | Disadvantages |

|---|---|---|---|

| Traditional | Thionyl chloride, Mineral acids | High yield, Established method | Corrosive, Hazardous waste, Harsh conditions |

| Solid Acid Catalysis | Zeolites, Sulfated zirconia | Reusable catalyst, Non-corrosive, Reduced waste | May require higher temperatures |

| Enzymatic Synthesis | Lipases | High selectivity, Mild conditions, Biodegradable catalyst | Potentially slower reaction rates |

| Mechanochemistry | - | Solvent-free, Energy efficient, Rapid | Scalability can be a challenge |

Advanced Functional Materials Development

The bifunctional nature of this compound, with its reactive hydroxyl and ester groups, makes it an attractive monomer for the development of advanced functional materials.

Polyesters and Copolyesters: The diol functionality of this compound allows it to act as a monomer in polycondensation reactions to form novel polyesters. The presence of the hydroxyl groups along the polymer backbone can introduce unique properties such as increased hydrophilicity, improved dyeability, and sites for further functionalization. Isophthalic acid itself is a key component in the production of high-performance polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) resins and unsaturated polyester (B1180765) resins (UPR). wikipedia.org The incorporation of this compound as a comonomer could lead to the development of specialty polyesters with tailored thermal and mechanical properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carboxylate groups, which can be obtained through the hydrolysis of the ester functions, and the hydroxyl groups of this compound make it an excellent candidate as an organic linker for the synthesis of coordination polymers and MOFs. nih.govnih.gov These materials are characterized by their high porosity and tunable structures, with applications in gas storage, catalysis, and sensing. By carefully selecting the metal ions and reaction conditions, it is possible to construct a variety of multidimensional networks with specific functionalities imparted by the dihydroxyisophthalate linker.

Exploration as Precursors for Bioactive Compounds

While the direct biological activity of this compound is not extensively studied, its structural motifs are present in various biologically active molecules. This suggests its potential as a versatile precursor for the synthesis of new compounds with therapeutic applications.

Derivatives of isophthalic acid have been investigated for their biological activities, including their ability to interact with protein kinase C (PKC) isoforms, which are important drug targets. researchgate.net Furthermore, the synthesis of novel lipophilic esters and diesters from hydroxyphenylacetic acids has yielded compounds with significant antioxidant and antibacterial activities. mdpi.com

The chemical reactivity of the hydroxyl and ester groups in this compound allows for a range of chemical modifications. For instance, the hydroxyl groups can be alkylated, acylated, or used in etherification reactions, while the ester groups can be hydrolyzed to carboxylic acids or converted to amides. This chemical versatility opens up pathways to a diverse library of new molecules that can be screened for various biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. google.comnih.gov

Integration with Machine Learning and Artificial Intelligence for Materials Discovery

The vast chemical space that can be explored starting from this compound presents a significant opportunity for the application of machine learning (ML) and artificial intelligence (AI). These computational tools are revolutionizing materials science by accelerating the discovery and design of new materials with desired properties. nih.govelsevierpure.comnih.govaps.org

Predicting Material Properties: By training ML models on existing data, it is possible to predict the properties of hypothetical polymers or MOFs derived from this compound. This can include predicting mechanical strength, thermal stability, gas adsorption capacity, or even electronic properties without the need for synthesizing every possible material. elsevierpure.comnih.gov

High-Throughput Virtual Screening: AI-driven high-throughput virtual screening can be employed to rapidly evaluate a large library of potential derivatives of this compound for their potential bioactivity. nih.govnih.gov By simulating the docking of these virtual compounds to the active sites of target proteins, researchers can prioritize the synthesis of the most promising candidates for further experimental testing. nih.govnih.gov This approach significantly reduces the time and cost associated with traditional drug discovery pipelines.

The integration of computational screening with experimental synthesis and characterization creates a powerful feedback loop for the rational design of new functional materials and bioactive compounds based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Diethyl 4,6-dihydroxyisophthalate with high purity?

- Methodological Answer : A common approach involves esterification of 4,6-dihydroxyisophthalic acid using ethanol under acid catalysis (e.g., sulfuric acid). Key steps include:

- Refluxing the acid with excess ethanol and catalyst for 6–8 hours.

- Neutralizing residual acid with sodium bicarbonate, followed by solvent removal under reduced pressure.

- Purification via recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV detection .

- Critical Considerations : Avoid prolonged heating to prevent diethyl ester hydrolysis. Control reaction stoichiometry to minimize mono-ester byproducts.

Q. How can spectroscopic and crystallographic techniques validate the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm esterification (δ 4.2–4.4 ppm for ethyl groups) and hydroxyl proton absence. NMR should show carbonyl carbons at ~165–170 ppm.

- X-ray Diffraction (XRD) : Single-crystal XRD resolves hydrogen-bonding patterns (e.g., intramolecular O–H···O interactions) and confirms spatial arrangement of substituents. For example, similar phthalate derivatives exhibit planar aromatic cores with dihedral angles <10° between ester groups and the benzene ring .

Advanced Research Questions

Q. How do hydrogen-bonding interactions in this compound influence its role as a precursor for macrocyclic compounds?

- Methodological Answer :

- The 4,6-dihydroxy groups enable chelation with metal ions (e.g., Cu) or act as hydrogen-bond donors in supramolecular assembly. For instance:

- Design co-crystallization experiments with transition metals to form coordination polymers. Monitor assembly via IR spectroscopy (shift in O–H stretching to ~3200 cm).

- Use computational tools (e.g., Gaussian or ORCA) to model H-bond networks and predict macrocycle stability .

- Data Contradiction Note : While some studies suggest hydroxyl groups preferentially form intramolecular H-bonds (limiting macrocycle size), others report intermolecular interactions dominating under high-concentration conditions. Address this by varying solvent polarity and concentration during crystallization .

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., carbonyl carbons).

- Simulate reaction pathways with explicit solvent models (e.g., ethanol) to assess activation energies for ester hydrolysis or transesterification. Compare results with experimental kinetic data (e.g., HPLC monitoring of reaction intermediates) .

Experimental Design & Safety

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis due to ethanol vapors and potential acid fumes.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before disposal. Collect organic residues in halogen-free containers for incineration.

- Reference Standards : Cross-check safety data with analogous phthalates (e.g., diethyl phthalate: flash point 156°C, low acute toxicity) and adjust protocols based on structural similarities .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies in reported solubility values for this compound across solvents?

- Methodological Answer :

- Conduct systematic solubility tests in polar (e.g., DMSO, methanol) and nonpolar solvents (e.g., hexane) at 25°C. Use gravimetric analysis or UV-Vis spectroscopy for quantification.

- Note that impurities (e.g., residual mono-esters) or polymorphic forms (identified via XRD) can skew results. For conflicting data, compare solvent batch purity and drying methods (e.g., molecular sieves vs. anhydrous sodium sulfate) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.